molecular formula C17H14O3S B12412166 Mao-B-IN-14

Mao-B-IN-14

Cat. No.: B12412166
M. Wt: 298.4 g/mol
InChI Key: GKDHWOUMCGRQHR-JXMROGBWSA-N
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Description

Mao-B-IN-14 is a compound that acts as an inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease, as it helps to maintain higher levels of these neurotransmitters in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mao-B-IN-14 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent reactions to form the final product. The synthetic route often starts with the preparation of a quinolin-2-one scaffold, which is crucial for the selectivity towards MAO-B . The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve high-throughput screening techniques and automated synthesis processes to optimize yield and purity. The use of advanced molecular docking and computational methods can also aid in the efficient design and production of this compound .

Chemical Reactions Analysis

Types of Reactions

Mao-B-IN-14 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-2-one derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Mao-B-IN-14

This compound is unique due to its high selectivity towards monoamine oxidase B and its potential for fewer side effects compared to other MAO-B inhibitors. Its quinolin-2-one scaffold plays a key role in its selectivity and potency .

Properties

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-4-yl)-1-(4-methylsulfanylphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H14O3S/c1-21-14-8-5-12(6-9-14)15(18)10-7-13-3-2-4-16-17(13)20-11-19-16/h2-10H,11H2,1H3/b10-7+

InChI Key

GKDHWOUMCGRQHR-JXMROGBWSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)C(=O)/C=C/C2=C3C(=CC=C2)OCO3

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C=CC2=C3C(=CC=C2)OCO3

Origin of Product

United States

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